2-(Benzyloxy)acetohydrazide

Übersicht

Beschreibung

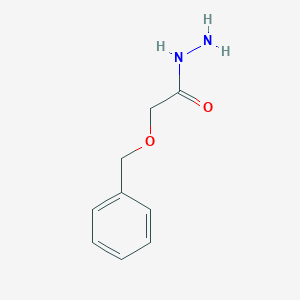

2-(Benzyloxy)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2. It is a hydrazide derivative of 2-(benzyloxy)acetic acid and has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound is known for its promising biological activity against various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)acetohydrazide typically involves the reaction of 2-(benzyloxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

- Dissolve 2-(benzyloxy)acetic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzyloxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

- Oxidation products include oxides and hydroxyl derivatives.

- Reduction products include hydrazine derivatives.

- Substitution reactions yield various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antidiabetic Agents

Recent studies have investigated derivatives of 2-(Benzyloxy)acetohydrazide as potential antidiabetic agents. These compounds target peroxisome proliferator-activated receptors (PPARγ), which are crucial for glucose and lipid metabolism.

- Synthesis and Evaluation : The derivatives are synthesized through various methods such as hydrazinolysis and characterized using spectrophotometric techniques. Docking studies against PPARγ receptors reveal promising interactions, leading to in vitro and in vivo evaluations of their hypoglycemic effects.

- Results : Notably, compounds like 3k and 3m demonstrated significant antidiabetic activity with minimal side effects, indicating their potential for further development as therapeutic agents for diabetes management.

Anticonvulsant Activity

Another important application of this compound derivatives is in neuropharmacology, specifically as anticonvulsant agents.

- Research Findings : A series of synthesized compounds were tested for anticonvulsant activity using established pharmacological assays. The results indicated that several derivatives exhibited notable anticonvulsant properties, suggesting their potential utility in treating seizure disorders.

Synthetic Organic Chemistry Applications

This compound serves as a versatile intermediate in synthetic organic chemistry.

- Reactivity : The hydrazide functional group allows for diverse chemical transformations, making it a valuable building block for synthesizing more complex molecules.

- Case Studies : Research has shown that the compound can be utilized in the synthesis of various derivatives that exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, modifications to the hydrazide moiety have led to compounds with enhanced efficacy against cancer cell lines .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(Benzyloxy)acetamide | 0.87 | Lacks the hydrazide functionality |

| 2-(Benzyloxy)-N,N-dimethylacetamide | 0.83 | Contains dimethyl substitution on the nitrogen |

| 2-((3-Aminobenzyl)oxy)acetamide | 0.85 | Contains an amino group that may enhance reactivity |

This table highlights how the hydrazide structure contributes to the compound's diverse reactivity and biological potential.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to therapeutic outcomes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

- 2-(Benzyloxy)benzaldehyde

- 2-(Benzyloxy)benzoic acid

- 2-(Benzyloxy)benzylamine

Comparison: 2-(Benzyloxy)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in medicinal chemistry, making it a valuable compound for further research and development.

Biologische Aktivität

2-(Benzyloxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound belongs to a class of hydrazides known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships.

Synthesis

The synthesis of this compound involves the reaction of benzyloxyacetyl chloride with hydrazine in the presence of a base. This method allows for the efficient production of the compound with high purity. Various synthetic routes have been explored to optimize yield and reduce by-products, including the use of microwave-assisted synthesis techniques that enhance reaction rates and efficiency .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound has demonstrated significant activity against:

-

Bacterial Strains :

- Escherichia coli

- Staphylococcus aureus

- Acinetobacter baumannii

-

Fungal Strains :

- Candida albicans

- Cryptococcus neoformans

In one study, compounds derived from similar hydrazide structures showed inhibition values greater than 80% against these pathogens, indicating strong antimicrobial properties . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard broth dilution methods, confirming the effectiveness of these compounds in inhibiting microbial growth .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 32 | 64 |

| S. aureus | 16 | 32 |

| C. albicans | 8 | 16 |

| C. neoformans | 64 | >128 |

Structure-Activity Relationships (SAR)

The biological activity of hydrazides like this compound is influenced by their structural features. Key factors affecting their potency include:

- Substituents on the aromatic ring : Electron-donating or withdrawing groups can significantly alter biological activity.

- Hydrophobicity : The presence of benzyloxy groups increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

- Hydrazone formation : Compounds that can form stable hydrazones often exhibit improved biological profiles.

Studies have shown that compounds with specific substitutions on the benzene ring exhibit enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Evaluation : A study assessed a series of hydrazone derivatives related to this compound, revealing that modifications led to varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The most active compounds were those with electron-withdrawing groups .

- In Vivo Studies : In animal models infected with C. neoformans, compounds similar to this compound showed improved survival rates compared to controls, indicating potential therapeutic applications in treating fungal infections .

Eigenschaften

IUPAC Name |

2-phenylmethoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGYCAUNXCVLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626021 | |

| Record name | 2-(Benzyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39256-35-4 | |

| Record name | 2-(Benzyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.